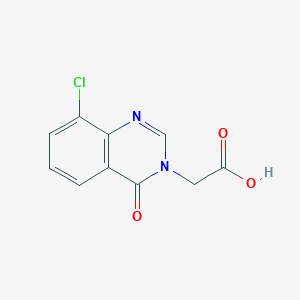

(8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(8-chloro-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6-9(7)12-5-13(10(6)16)4-8(14)15/h1-3,5H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJCWPUPYBKHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CN(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 8-chloroquinazolin-4(3H)-one.

Acylation: The 8-chloroquinazolin-4(3H)-one is then acylated using chloroacetic acid under basic conditions to yield (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid.

Industrial Production Methods: While specific industrial production methods for (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

Oxidation: (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed:

Oxidation: Quinazolinone derivatives with different oxidation states.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid exhibit significant antimicrobial activity. Notably, studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the inhibition of bacterial gyrase, an essential enzyme for DNA replication .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | Effective against multidrug-resistant strains |

| Compound B | Escherichia coli | Moderate activity |

| Compound C | Pseudomonas aeruginosa | High potency observed |

Anticancer Potential

(8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid and its derivatives are being explored for their anticancer properties. Studies have demonstrated that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs is considered a promising strategy in cancer therapy .

Table 2: Anticancer Activity Assessment

| Compound | Cancer Cell Line | IC50 Value (µM) | Comparison with Standard |

|---|---|---|---|

| Compound D | HeLa | 15 | Lower than 5-fluorouracil |

| Compound E | MCF7 | 10 | Comparable to tomudex |

Mechanism of Action

The mechanism of action of (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Quinazoline and Related Derivatives

Key Observations :

- Chlorine Substitution : The 8-Cl group in the target compound differentiates it from dichloro derivatives (e.g., 6,8-dichloro in ), which may alter steric and electronic interactions.

- Heterocyclic Core: Replacement of the quinazoline nitrogen with sulfur (e.g., thienopyrimidine in ) modifies electron distribution and bioavailability.

- Acid/Acetamide Moieties : Carboxylic acids (e.g., ) enhance solubility compared to acetamides (e.g., ), which may improve pharmacokinetics.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Melting Points : Higher melting points (e.g., 213°C in ) correlate with crystalline structures and reduced solubility.

- Solubility : Carboxylic acid derivatives generally exhibit better aqueous solubility than halogenated or amide analogs.

- LogP Values : The 8-Cl substitution increases lipophilicity compared to methyl or phenyl derivatives (e.g., LogP 1.2 vs. 0.9 in ).

Biological Activity

The compound (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves the acylation of 8-chloroquinazolin-4(3H)-one using chloroacetic acid under basic conditions. This process yields the target compound with specific structural features that contribute to its biological activity.

Table 1: Synthesis Overview

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Acylation | Basic conditions | High |

| Purification | Column chromatography | Variable |

Antimicrobial Activity

Research indicates that (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

| Bacillus subtilis | 20 | 8 |

These results demonstrate that the compound shows comparable efficacy to standard antibiotics such as streptomycin .

Anticancer Activity

In vitro studies have shown that (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid has promising anticancer activity. It induces apoptosis in various cancer cell lines by activating procaspase-3, a critical enzyme in the apoptotic pathway.

Case Study: Anticancer Efficacy

A study evaluated the compound's effects on HeLa cells (cervical cancer). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM. This suggests a potent anticancer effect that warrants further investigation .

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Procaspase-3 activation |

| A549 | 12 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

The biological activity of (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid is primarily attributed to its interaction with specific molecular targets involved in disease pathways. The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

- Enzyme Inhibition : The compound inhibits enzymes that are crucial for bacterial growth and cancer cell proliferation.

- Apoptosis Induction : Activation of procaspase-3 leads to programmed cell death in cancer cells.

- Inflammatory Pathways : It may also play a role in modulating inflammatory responses, although further studies are needed to elucidate this aspect.

Q & A

Q. What are the recommended synthetic routes for (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid and its derivatives?

The compound can be synthesized via acylation of quinazolinone intermediates. For example, potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate reacts with aromatic acid chlorides in dioxane to yield derivatives . Another approach involves cyclization of anthranilic acid derivatives with benzoyl chloride in pyridine, followed by neutralization and recrystallization . Optimization of reaction conditions (e.g., temperature, solvent) is critical to improve yields.

Q. How can researchers confirm the structural integrity of synthesized (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid analogues?

Characterization typically involves a combination of TLC (for purity), melting point analysis, and spectroscopic methods:

- IR spectroscopy identifies functional groups like carbonyl (C=O) and chlorinated aromatic rings.

- NMR (¹H and ¹³C) confirms substitution patterns and regiochemistry.

- Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 459.78 [M+] for a related derivative) .

- Elemental analysis validates stoichiometry (e.g., C, H, N percentages within 0.2% of theoretical values) .

Q. What in vitro assays are suitable for preliminary anticancer activity screening of quinazolinone derivatives?

The MTT assay is widely used to evaluate cytotoxicity. For instance, compounds are tested against MDA-MB-231 breast cancer cells, with paclitaxel as a positive control. IC₅₀ values are calculated from dose-response curves, and selectivity indices (normal vs. cancer cells) determine therapeutic potential .

Advanced Research Questions

Q. How can molecular modeling guide the design of (8-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid derivatives targeting tumor necrosis factor-α converting enzyme (TACE)?

Docking studies using TACE (PDB ID: 2A8H) reveal critical interactions between the quinazolinone core and the enzyme's catalytic zinc ion. Urea/thiourea substituents at position 1 enhance binding via hydrogen bonds with Glu406 and Tyr435. QSAR models suggest halogen substitutions (e.g., Cl, CF₃) at position 8 improve hydrophobicity and potency .

Q. What strategies resolve discrepancies in cytotoxicity data between in silico predictions and experimental results?

Contradictions may arise from off-target effects or solubility issues. Mitigation approaches include:

- Solubility enhancement : Co-solvents (e.g., DMSO/PBS mixtures) or prodrug formulations.

- Metabolic stability assays : Liver microsome studies to identify rapid degradation.

- Target validation : siRNA knockdown of TACE in cancer cells to confirm mechanism .

Q. How do structural modifications at position 3 of the quinazolinone core influence antimicrobial activity?

Substitution with aromatic rings (e.g., phenyl) or thiol groups at position 3 enhances Gram-positive antibacterial activity. For example, methyl groups improve membrane penetration, while thiols disrupt bacterial redox systems. However, bulky substituents (e.g., benzoyl) reduce efficacy due to steric hindrance .

Q. What are the challenges in scaling up the synthesis of halogenated quinazolinone derivatives for preclinical studies?

Key issues include:

- Purification : Column chromatography may be impractical; alternative methods like recrystallization or HPLC are preferred.

- Chlorination control : Excess Cl reagents can lead to di/tri-substituted byproducts. Stoichiometric optimization (e.g., 1.2 eq Cl source) minimizes impurities .

- Yield reproducibility : Strict temperature control (±2°C) during cyclization steps is critical .

Methodological Resources

- Spectroscopic Data Interpretation : Reference NIST Chemistry WebBook for IR/NMR benchmarks of related acetic acid derivatives .

- Safety Protocols : Follow Ambeed’s guidelines for handling chloroacetic acid derivatives, including PPE (N100 respirators, chemical-resistant gloves) and waste disposal .

- QSAR Tools : Use PubChem data (e.g., InChI keys, molecular descriptors) to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.